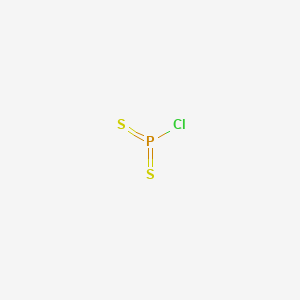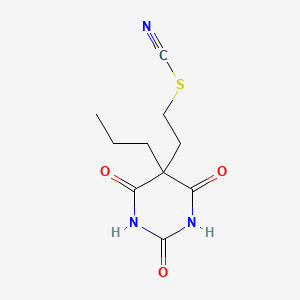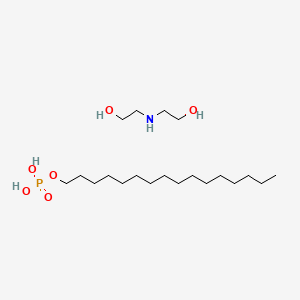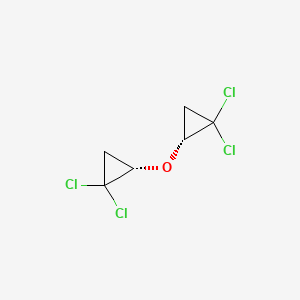
Octyl pentadecafluorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl pentadecafluorooctanoate is a fluorinated ester compound with the molecular formula C16H17F15O2. It is characterized by the presence of a long fluorinated carbon chain, which imparts unique chemical and physical properties to the compound. This compound is part of the broader class of perfluorinated compounds, which are known for their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl pentadecafluorooctanoate typically involves the esterification of pentadecafluorooctanoic acid with octanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C8F15COOH+C8H17OH→C16H17F15O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced techniques such as ultrasonication-assisted flow strategies to minimize side products and enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Octyl pentadecafluorooctanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentadecafluorooctanoic acid and octanol.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, facilitated by catalysts such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Sodium methoxide (NaOCH3) in methanol.
Major Products
Hydrolysis: Pentadecafluorooctanoic acid and octanol.
Reduction: Corresponding alcohols.
Transesterification: New esters with different alkoxy groups.
Scientific Research Applications
Octyl pentadecafluorooctanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octyl pentadecafluorooctanoate is primarily related to its surfactant properties. The compound can interact with lipid bilayers, altering their fluidity and permeability. This interaction is facilitated by the hydrophobic fluorinated chain and the hydrophilic ester group, which allows the compound to integrate into lipid membranes and modify their properties .
Comparison with Similar Compounds
Similar Compounds
Pentadecafluorooctanoic acid: A precursor in the synthesis of octyl pentadecafluorooctanoate, known for its stability and resistance to degradation.
Octyl methoxycinnamate: Another ester compound used in sunscreen formulations for its UV-absorbing properties.
Uniqueness
This compound stands out due to its unique combination of a long fluorinated chain and an ester functional group. This combination imparts exceptional stability, hydrophobicity, and surfactant properties, making it valuable in various applications ranging from industrial coatings to biomedical research .
Properties
CAS No. |
67699-49-4 |
|---|---|
Molecular Formula |
C16H17F15O2 |
Molecular Weight |
526.28 g/mol |
IUPAC Name |
octyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C16H17F15O2/c1-2-3-4-5-6-7-8-33-9(32)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)31/h2-8H2,1H3 |
InChI Key |
VEBKXAIAEQLIIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
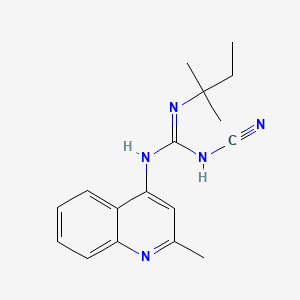
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
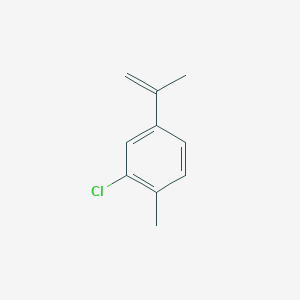

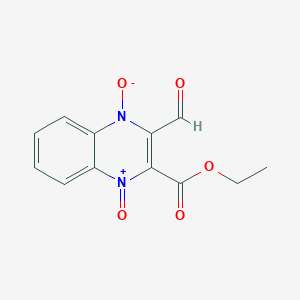
silane](/img/structure/B14479634.png)


